

1-(4-Bromophenyl)-2-morpholinoethanone

literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2-morpholinoethanone

Cat. No.: B1330827

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An In-depth Technical Review of 2-(4-Bromophenyl)-1-morpholinoethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-bromophenyl)-1-morpholinoethanone, a molecule of interest in medicinal chemistry. The document details its chemical identity, physical properties, and a postulated synthetic pathway, including a detailed experimental protocol for its precursor. A significant gap in the current scientific literature is the absence of specific biological activity data for this compound. This review addresses this gap by discussing the potential pharmacological activities based on the well-established properties of its core structural motifs: the morpholine ring and the bromophenyl group. This guide serves as a foundational resource for researchers considering this molecule for further investigation and highlights the untapped potential for future biological evaluation.

Chemical Identity and Properties

The compound of interest is formally identified as 2-(4-bromophenyl)-1-morpholinoethanone. It is also referred to by its IUPAC name, 4-[(4-bromophenyl)acetyl]morpholine.

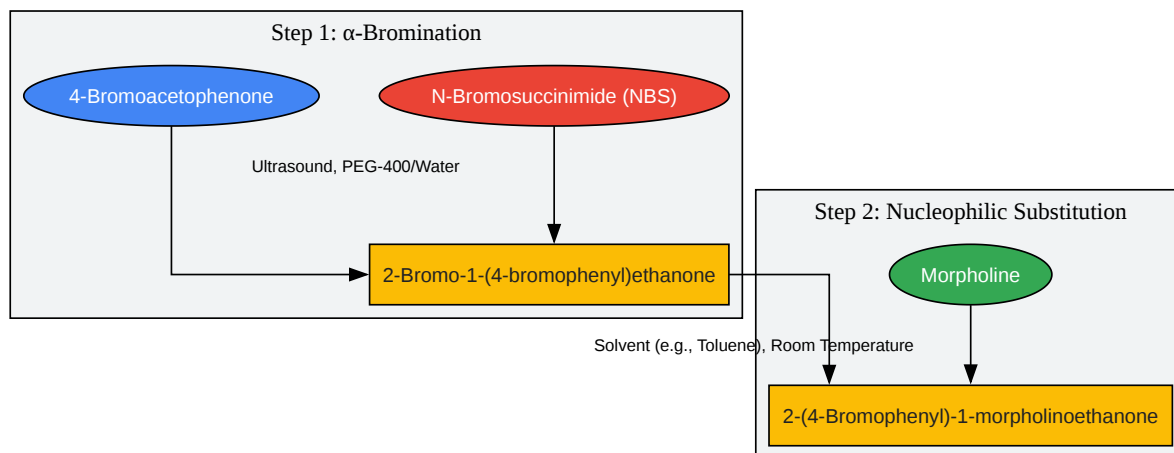
Table 1: Chemical and Physical Properties of 2-(4-Bromophenyl)-1-morpholinoethanone

Property	Value	Source
CAS Number	349428-85-9	[CymitQuimica, Echemi]
Molecular Formula	C ₁₂ H ₁₄ BrNO ₂	[CymitQuimica, Echemi]
Molecular Weight	284.15 g/mol	[Echemi, Sigma-Aldrich]
Appearance	Solid	[CymitQuimica]
Density	1.4 ± 0.1 g/cm ³	[Echemi]
Boiling Point	392.8 ± 37.0 °C at 760 mmHg	[Echemi]
Flash Point	191.4 ± 26.5 °C	[Echemi]
Water Solubility	38.8 µg/mL	[Echemi]
InChI Key	SBYPWFXETHVEOJ-UHFFFAOYSA-N	[CymitQuimica, Sigma-Aldrich]
SMILES	O=C(CN(C1)CCOC1)C2=CC=C(C(Br)C=C2)	Inferred

Synthesis of 2-(4-Bromophenyl)-1-morpholinoethanone

While a specific, detailed experimental protocol for the synthesis of 2-(4-bromophenyl)-1-morpholinoethanone is not explicitly available in the reviewed literature, the synthesis can be reliably postulated based on the well-established reaction between α -haloketones and secondary amines. The synthesis involves a two-step process: the α -bromination of 4-bromoacetophenone to yield 2-bromo-1-(4-bromophenyl)ethanone, followed by the nucleophilic substitution of the bromine atom by morpholine.

Postulated Synthesis Pathway



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com